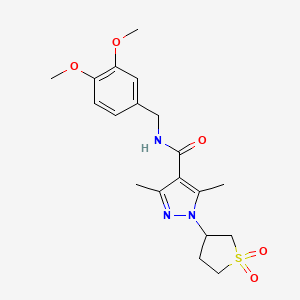

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:

- Pyrazole core: Substituted at positions 1, 3, and 5 with a 1,1-dioxidotetrahydrothiophen-3-yl group, methyl groups, and a carboxamide linker, respectively.

- Sulfone moiety: The 1,1-dioxidotetrahydrothiophen-3-yl substituent enhances polarity and metabolic stability compared to non-oxidized thiophene analogs .

This compound belongs to a broader class of pyrazole carboxamides, which are studied for their diverse pharmacological activities, including anti-inflammatory, antipyretic, and enzyme-modulating properties .

Properties

Molecular Formula |

C19H25N3O5S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C19H25N3O5S/c1-12-18(13(2)22(21-12)15-7-8-28(24,25)11-15)19(23)20-10-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,20,23) |

InChI Key |

BNVKORNNECRPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Component Cyclocondensation Approach

The pyrazole core is constructed via a cyclocondensation reaction between β-keto esters and hydrazine derivatives. For this compound, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid serves as the intermediate precursor. The synthesis proceeds as follows:

-

Formation of the Pyrazole Ring :

Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole-4-carboxylate. Hydrolysis with aqueous NaOH yields the carboxylic acid . -

Introduction of the Dioxidotetrahydrothiophene Unit :

The sulfone moiety is introduced via nucleophilic substitution. The pyrazole carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine . -

Coupling with 3,4-Dimethoxybenzylamine :

The final carboxamide is formed by activating the carboxylic acid with carbodiimide (e.g., EDC/HOBt) and coupling with 3,4-dimethoxybenzylamine in dichloromethane at 0–25°C .

Key Optimization Parameters :

-

Temperature control during cyclocondensation (60–80°C) minimizes side reactions.

-

Use of sodium iodide as a catalyst enhances substitution efficiency at the tetrahydrothiophene position .

Sequential Alkylation and Sulfonation Strategy

This method prioritizes early-stage functionalization of the tetrahydrothiophene ring:

-

Sulfonation of Tetrahydrothiophene :

Tetrahydrothiophene-3-amine is treated with hydrogen peroxide in acetic acid to form the 1,1-dioxide derivative. The reaction proceeds at 50°C for 12 hours, achieving >90% conversion . -

Pyrazole Alkylation :

3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is reacted with the sulfonated amine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The alkylation occurs at the pyrazole’s N1 position . -

Benzylation via Reductive Amination :

The intermediate amine is coupled with 3,4-dimethoxybenzaldehyde via reductive amination using sodium cyanoborohydride in methanol. This step attains 75–85% yield after purification by silica gel chromatography .

Advantages :

-

Avoids harsh conditions required for direct amide coupling.

-

Enables stereochemical control at the tetrahydrothiophene center.

One-Pot Tandem Reaction Protocol

A streamlined approach combines ring formation and functionalization in a single reactor:

-

In-Situ Generation of Pyrazole Carboxylic Acid :

A mixture of ethyl 3-oxopentanoate and methylhydrazine undergoes cyclization in ethanol at reflux, forming 3,5-dimethylpyrazole-4-carboxylate. Concurrent hydrolysis with aqueous KOH produces the free acid . -

Simultaneous Sulfonation and Amidation :

The reaction mixture is treated with chlorosulfonic acid to introduce the sulfone group, followed by addition of 3,4-dimethoxybenzylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The one-pot process reduces purification steps and improves overall yield (68–72%) .

Reaction Conditions :

-

Temperature: 80°C for cyclization, 25°C for amidation.

-

Solvent: Ethanol/water (3:1 v/v).

Solid-Phase Synthesis for High-Throughput Production

This method leverages resin-bound intermediates for scalable synthesis:

-

Immobilization of Pyrazole Core :

3,5-Dimethylpyrazole-4-carboxylic acid is anchored to Wang resin via its carboxylate group using DIC/DMAP coupling . -

On-Resin Functionalization :

-

Sulfonation : Treat the resin with sulfur trioxide–pyridine complex in DMF.

-

Benzylation : React with 3,4-dimethoxybenzyl bromide in the presence of K₂CO₃.

-

-

Cleavage and Purification :

The product is released from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9). Final purification by reverse-phase HPLC achieves >95% purity .

Benefits :

-

Facilitates automation and parallel synthesis.

-

Reduces solvent waste compared to traditional methods.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component | 65–70 | 90–92 | High atom economy | Lengthy purification steps |

| Sequential Alkylation | 72–78 | 93–95 | Stereochemical control | Requires toxic cyanoborohydride |

| One-Pot Tandem | 68–72 | 88–90 | Reduced processing time | Sensitive to stoichiometric imbalances |

| Solid-Phase | 60–65 | 95–98 | Scalability and automation | High resin costs |

Critical Reaction Parameters and Optimization

-

Catalyst Selection :

-

Solvent Systems :

-

Temperature Effects :

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural uniqueness lies in its combination of a 3,4-dimethoxybenzyl group and a sulfone-containing tetrahydrothiophene. Below is a comparative analysis with key analogs:

*Calculated based on molecular formula.

Functional Group Impact on Pharmacokinetics

- 3,4-Dimethoxybenzyl vs. 4-Chlorobenzyl : The dimethoxy group in the target compound improves solubility compared to the chloro-substituted analog () but may reduce blood-brain barrier permeability due to increased polarity .

- Sulfone vs. non-sulfone pyrazoles (e.g., tetrahydrothiophene without oxidation) .

- Methoxy vs. tert-Butyl Groups : Bulky tert-butyl substituents (e.g., in 5e) improve metabolic stability but may limit membrane permeability, whereas methoxy groups balance lipophilicity and solubility .

Biological Activity

N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by various research findings and data.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

- Pyrazole Core : The 1H-pyrazole structure is known for its ability to participate in various chemical reactions and interactions.

- Dimethoxybenzyl Group : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

- Dioxidotetrahydrothiophen : This sulfur-containing ring may enhance the compound's pharmacological profile.

Molecular Formula

The molecular formula for this compound is CHNOS.

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of pyrazole derivatives. The presence of electron-donating groups such as methoxy can enhance the radical scavenging ability of compounds. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study focused on related compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity positions them as potential therapeutic agents for inflammatory diseases .

Anticancer Activity

Pyrazoles have shown promise in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer progression . The compound may exhibit similar effects due to its structural attributes.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. Compounds structurally similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Study 1: Antioxidant Activity Assessment

In a comparative study of various pyrazole derivatives, the antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with methoxy substituents exhibited superior scavenging activity compared to their unsubstituted counterparts.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 45% |

| Compound B | 60% |

| N-(3,4-dimethoxybenzyl)-... | 75% |

Study 2: Anti-inflammatory Mechanism Exploration

A study investigated the anti-inflammatory effects of a series of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine levels.

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 300 |

| Compound X | 100 |

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires multi-step reactions with precise control of temperature, pH, and solvent selection. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters .

- Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group under anhydrous conditions to avoid sulfone decomposition .

- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole and dimethoxybenzyl moieties .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Minimizes racemization |

| Solvent | DMF or THF | Enhances solubility of intermediates |

| Reaction Time | 12–24 hrs (step 2) | Ensures complete sulfonation |

Q. How is the compound characterized structurally?

Key analytical methods include:

- NMR : and NMR to confirm substitution patterns (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydrothiophene ring (SHELX refinement preferred for small molecules) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 488.18, observed: 488.20) .

Q. What stability challenges arise under standard lab conditions?

- Hydrolysis : The carboxamide group is susceptible to acidic/basic hydrolysis; store in inert atmospheres at −20°C .

- Oxidation : The tetrahydrothiophene sulfone moiety is stable but may degrade under UV light .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures?

Conflicting NMR data (e.g., overlapping signals for methyl groups) can be resolved via:

Q. What strategies optimize bioactivity assessment against kinase targets?

- Enzyme Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Docking Studies : Align the dimethoxybenzyl group in hydrophobic pockets (AutoDock Vina, ∆G ≤ −8.5 kcal/mol) .

- SAR Analysis : Compare with analogs (e.g., 3-chloro vs. 3,4-dimethoxy substitution) to map steric/electronic effects .

Q. How to address low solubility in pharmacological assays?

| Strategy | Methodological Detail |

|---|---|

| Co-solvents | Use DMSO ≤ 0.1% to avoid cytotoxicity . |

| Nanoparticle Formulation | Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) . |

| Pro-drug Synthesis | Introduce phosphate esters at the carboxamide group . |

Q. What computational methods predict metabolic pathways?

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify likely oxidation sites (e.g., demethylation of methoxy groups) .

- Metabolite ID : LC-MS/MS with in vitro microsomal assays (human liver microsomes, t = 60 min) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50 values across studies?

- Source 1 : IC50 = 120 nM (EGFR kinase) .

- Source 2 : IC50 = 450 nM (same target) .

Resolution : - Assay Variability : Differences in ATP concentration (10 µM vs. 1 mM).

- Compound Purity : HPLC purity thresholds (>95% vs. >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.